(2-Amino-6-methylphenyl)methanol
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Overview
Description
(2-Amino-6-methylphenyl)methanol is an organic compound with the molecular formula C8H11NO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the 2-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-methylphenyl)methanol typically involves the reduction of the corresponding nitro compound. One common method is the reduction of 2-nitro-6-methylbenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of alternative reducing agents, such as sodium borohydride, can also be explored to optimize the process .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Amino-6-methylbenzaldehyde or 2-Amino-6-methylbenzoic acid.
Reduction: 2-Amino-6-methylphenylamine.
Substitution: Various acylated or sulfonated derivatives.
Scientific Research Applications
(2-Amino-6-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Amino-6-methylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-6-methylbenzyl alcohol): Similar structure but lacks the hydroxyl group.
(2-Amino-6-methylphenylamine): Similar structure but lacks the hydroxyl group.
(2-Amino-6-methylbenzoic acid): Similar structure but contains a carboxyl group instead of a hydroxyl group.
Uniqueness
(2-Amino-6-methylphenyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2-amino-6-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIHCAGCQVZRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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